3-Bromopropylamine hydrobromide

Catalog No.
S574610
CAS No.
5003-71-4
M.F
C3H9Br2N
M. Wt
218.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopropylamine hydrobromide

CAS Number

5003-71-4

Product Name

3-Bromopropylamine hydrobromide

IUPAC Name

3-bromopropan-1-amine;hydron;bromide

Molecular Formula

C3H9Br2N

Molecular Weight

218.92 g/mol

InChI

InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H

InChI Key

PQIYSSSTRHVOBW-UHFFFAOYSA-N

SMILES

C(CN)CBr.Br

Synonyms

3-bromopropylamine, 3-bromopropylamine hydrobromide

Canonical SMILES

[H+].C(CN)CBr.[Br-]

Primary Application: Introducing Propylamine Group

The primary application of 3-Bromopropylamine hydrobromide in scientific research lies in its ability to introduce a propylamine group (CH2CH2CH2NH2) to a molecule's skeleton. This is achieved through nucleophilic substitution reactions, where the bromine atom (Br) on the 3-bromopropylamine is displaced by another nucleophile, leaving behind the propylamine group attached to the target molecule. This functionality proves valuable in the synthesis of various complex molecules, including:

  • Rotaxanes: These are interlocked molecular structures where a ring-shaped molecule (wheel) encircles a linear molecule (axle). 3-Bromopropylamine hydrobromide has been used to introduce the propylamine group onto the axle component, facilitating the formation of photochemically and thermally responsive azobenzene rotaxanes.
  • Indolocarbazole-containing rotaxanes: Similar to the previous application, 3-bromopropylamine hydrobromide finds use in the synthesis of rotaxanes containing the indolocarbazole unit. This incorporation allows for the exploration of new functionalities in these interlocked structures.
  • Topoisomerase I inhibitors: These are a class of anti-cancer agents that target the enzyme topoisomerase I, which plays a crucial role in DNA replication. 3-Bromopropylamine hydrobromide has been employed in the synthesis of indenoisoquinoline-based topoisomerase I inhibitors, demonstrating their potential as therapeutic candidates [].

Other Potential Applications

While introducing the propylamine group remains its primary function, 3-Bromopropylamine hydrobromide has also been explored in other research areas, such as:

  • Studying apoptosis: This is a programmed cell death process crucial for maintaining organismal development and health. 3-Bromopropylamine hydrobromide has been used as an antagonist analogue to investigate the mechanisms of apoptosis induced by the AHPN family of compounds [].
  • Developing thrombolytic therapy: This refers to treatments aimed at dissolving blood clots. Research suggests that 3-Bromopropylamine hydrobromide may play a role in the design of fucoidan-functionalized polymer nanoparticles for targeting P-selectin, a protein involved in clot formation.

3-Bromopropylamine hydrobromide is a chemical compound with the molecular formula BrCH₂CH₂CH₂NH₂·HBr. It appears as a white to light-colored solid and is classified as a salt formed from the reaction of 3-bromopropylamine, a primary amine, and hydrobromic acid. This compound is primarily used in laboratory settings as an intermediate for synthesizing various organic compounds, particularly those requiring the introduction of a propylamine group into their structure .

3-Bromopropylamine hydrobromide can be irritating to the skin, eyes, and respiratory system [, ]. Safety precautions such as wearing gloves, eye protection, and working in a well-ventilated fume hood are essential when handling this compound [].

, notably nucleophilic substitution reactions. In these reactions, the bromine atom in the compound is displaced by another nucleophile, allowing the propylamine group to bond with different molecular structures. A representative reaction is:

BrCH2CH2CH2NH2HBr+NaOHHOCH2CH2CH2NH2HBr+NaBr\text{BrCH}_2\text{CH}_2\text{CH}_2\text{NH}_2\cdot \text{HBr}+\text{NaOH}\rightarrow \text{HOCH}_2\text{CH}_2\text{CH}_2\text{NH}_2\cdot \text{HBr}+\text{NaBr}

This reaction illustrates the conversion of 3-bromopropylamine hydrobromide into an alcohol derivative through the action of sodium hydroxide .

3-Bromopropylamine hydrobromide itself does not exhibit significant biological activity or a known mechanism of action within living systems. Its primary role is as a chemical building block rather than a pharmacologically active agent. Consequently, it is not utilized directly in therapeutic applications but serves as a precursor in the synthesis of biologically relevant compounds .

The synthesis of 3-bromopropylamine hydrobromide typically involves the reaction between 3-bromopropylamine and hydrobromic acid. This process can be carried out under controlled laboratory conditions to ensure purity and yield. The general steps include:

  • Dissolving 3-bromopropylamine in an appropriate solvent.
  • Gradually adding hydrobromic acid while stirring.
  • Allowing the reaction to proceed until complete.
  • Isolating the product through crystallization or precipitation techniques.

This method ensures that the resulting compound is suitable for use in further

The primary application of 3-bromopropylamine hydrobromide lies in its ability to introduce propylamine groups into various organic molecules. This functionality is valuable in:

  • Pharmaceuticals: As an intermediate in synthesizing drug compounds.
  • Chemical Research: Utilized in laboratories for developing new chemical entities.
  • Material Science: Involved in creating polymers and other materials requiring amine functionalities .

Several compounds share structural similarities with 3-bromopropylamine hydrobromide, particularly those containing brominated propylamines or other alkylamines. Below are some similar compounds along with their unique characteristics:

Compound NameStructureUnique Features
1-Bromo-2-propanamineBrCH₂CH(NH₂)CH₃Shorter carbon chain; used in different synthetic pathways.
4-BromobutylamineBrCH₂CH₂CH₂CH(NH₂)Longer carbon chain; potential applications in polymer chemistry.
3-ChloropropylamineClCH₂CH₂CH₂NH₂Chlorine instead of bromine; different reactivity profile.
N,N-Diethyl-3-bromopropylamineBrCH₂CH₂C(N(CH₂C₂H₅)₂)NHContains diethyl groups; enhances lipophilicity and biological activity potential.

Each of these compounds has unique properties that make them suitable for specific applications, differentiating them from 3-bromopropylamine hydrobromide, which primarily serves as a synthetic intermediate .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

218.90813 g/mol

Monoisotopic Mass

216.91017 g/mol

Heavy Atom Count

6

Related CAS

18370-81-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5003-71-4

General Manufacturing Information

1-Propanamine, 3-bromo-, hydrobromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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